N,N'-Pyridine-2,6-diylbis{N'-[3,5-bis(trifluoromethyl)phenyl]urea}
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Overview
Description
N,N’-Pyridine-2,6-diylbis{N’-[3,5-bis(trifluoromethyl)phenyl]urea} is a compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of pyridine and urea groups, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of N,N’-Pyridine-2,6-diylbis{N’-[3,5-bis(trifluoromethyl)phenyl]urea} typically involves the reaction of pyridine-2,6-diamine with 3,5-bis(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N,N’-Pyridine-2,6-diylbis{N’-[3,5-bis(trifluoromethyl)phenyl]urea} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-Pyridine-2,6-diylbis{N’-[3,5-bis(trifluoromethyl)phenyl]urea} involves its ability to interact with specific molecular targets through hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, thereby influencing the function of the target molecules .
Comparison with Similar Compounds
N,N’-Pyridine-2,6-diylbis{N’-[3,5-bis(trifluoromethyl)phenyl]urea} can be compared with other similar compounds, such as:
N,N’-Pyridine-2,6-diylbis{N’-phenylurea}: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
N,N’-Pyridine-2,6-diylbis{N’-[3,5-dimethylphenyl]urea}: Contains methyl groups instead of trifluoromethyl groups, leading to variations in reactivity and applications.
The presence of trifluoromethyl groups in N,N’-Pyridine-2,6-diylbis{N’-[3,5-bis(trifluoromethyl)phenyl]urea} enhances its electron-withdrawing properties, making it more reactive in certain chemical reactions and more effective in specific applications.
Properties
CAS No. |
192578-10-2 |
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Molecular Formula |
C23H13F12N5O2 |
Molecular Weight |
619.4 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[6-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]pyridin-2-yl]urea |
InChI |
InChI=1S/C23H13F12N5O2/c24-20(25,26)10-4-11(21(27,28)29)7-14(6-10)36-18(41)39-16-2-1-3-17(38-16)40-19(42)37-15-8-12(22(30,31)32)5-13(9-15)23(33,34)35/h1-9H,(H4,36,37,38,39,40,41,42) |
InChI Key |
WAKCYEXBIRVINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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